N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-25(22,23)20-9-6-16(7-10-20)18(21)19-12-14-2-4-15(5-3-14)17-8-11-24-13-17/h2-5,8,11,13,16H,6-7,9-10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXBNRHZCJRKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Furan-3-yl Benzyl Intermediate: This step involves the reaction of furan-3-carboxaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form the furan-3-yl benzyl intermediate.
Piperidine Ring Formation: The intermediate is then reacted with piperidine-4-carboxylic acid under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.
Substitution: Electrophilic reagents such as bromine or chloromethane can be used in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its pharmacological properties, particularly as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a subject of interest in drug discovery.
- Anticancer Activity : Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation . The furan moiety is often associated with enhanced bioactivity, potentially increasing the efficacy of the compound against various cancer cell lines.
- Mechanism of Action : The mechanism through which N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide exerts its effects is still under investigation. However, it is hypothesized that the compound may function as a small molecule inhibitor affecting pathways such as apoptosis and cell cycle regulation .
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.
- PD-1/PD-L1 Inhibition : The compound has been evaluated in the context of immune checkpoint inhibition. Inhibitors targeting the PD-1/PD-L1 pathway have shown promise in cancer immunotherapy. This compound may serve as a lead compound for developing new inhibitors that enhance immune response against tumors .
- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures have exhibited antimicrobial activity. The presence of the furan ring may contribute to this activity by enhancing membrane permeability or interfering with bacterial metabolic pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound.
| Structural Feature | Effect on Activity |
|---|---|
| Furan ring | Enhances bioactivity and solubility |
| Methylsulfonyl group | Potentially increases metabolic stability |
| Piperidine backbone | Provides structural rigidity and target interaction |
Case Studies and Research Findings
Several studies have reported on the synthesis and evaluation of similar compounds, providing insights into their potential applications:
- A study on thiazole derivatives demonstrated significant anticancer activity against multiple cell lines, suggesting that modifications to the piperidine structure could enhance potency .
- Another investigation focused on small molecule inhibitors targeting PD-L1 showed promising results in preclinical models, indicating that similar compounds could be effective in clinical settings .
Mechanism of Action
The mechanism by which N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound is compared below with structurally related molecules, including Example 53 from the provided patent evidence (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide, MW: 589.1 g/mol) **.
| Parameter | N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide | Example 53 (Patent) |
|---|---|---|
| Core Structure | Piperidine-4-carboxamide with methylsulfonyl | Pyrazolo[3,4-d]pyrimidin with chromen |
| Aromatic Substituents | Furan-3-yl benzyl | 3-Fluorophenyl, chromen-4-one |
| Molecular Weight | 368.44 g/mol | 589.1 g/mol |
| Polar Groups | Methylsulfonyl, carboxamide | Fluorine, sulfonamide, carboxamide |
| Hypothesized Target | Kinases (e.g., PI3K, mTOR) | Kinases (e.g., BTK, EGFR) |
Functional and Pharmacokinetic Insights
However, the methylsulfonyl group may reduce membrane permeability compared to non-sulfonylated derivatives. Example 53’s fluorine atoms and chromen-4-one core likely enhance metabolic stability but increase molecular weight, possibly limiting blood-brain barrier penetration .
Potency and Selectivity: Piperidine carboxamides are known for balanced kinase inhibition profiles. The methylsulfonyl group may enhance binding affinity to ATP pockets in kinases like PI3Kδ. Example 53’s pyrazolo-pyrimidin scaffold is associated with high potency (IC₅₀ < 10 nM in some kinase assays), though its larger structure may reduce selectivity .
Synthetic Accessibility :
- The target compound’s simpler structure (4-step synthesis estimated) offers advantages in scalability compared to Example 53, which requires complex cross-coupling reactions (e.g., Suzuki-Miyaura) .
Biological Activity
N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide, identified by its CAS number 2034297-40-8, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H22N2O4S
- Molecular Weight : 362.4 g/mol
- Structure : The compound features a piperidine ring substituted with a furan moiety and a methylsulfonyl group, which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, highlighting its potential as an anticancer agent and its interaction with key enzymes involved in cancer progression.
Anticancer Activity
Research indicates that piperidine derivatives exhibit significant antiproliferative effects on various cancer cell lines. For instance, compounds similar to this compound have shown promising results against breast (MDA-MB-231 and MCF-7) and ovarian cancer (COV318 and OVCAR-3) cells. These studies report IC50 values ranging from 19.9 to 75.3 µM for related compounds, suggesting that the piperidine structure can enhance anticancer activity when appropriately modified .
The mechanisms underlying the biological activity of this compound primarily involve:
- Inhibition of Enzymatic Activity : Similar compounds have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in cancer progression. For example, modifications to the benzoylpiperidine structure led to compounds with IC50 values as low as 0.84 µM against MAGL .
- Cell Cycle Disruption : Piperidine derivatives have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates. This effect is often accompanied by increased apoptosis markers, indicating a shift towards programmed cell death in treated cells.
- Targeting Signaling Pathways : The compound may influence several signaling pathways essential for cancer cell survival and proliferation, including those related to the endocannabinoid system and apoptosis regulation .
Case Studies
Recent studies have explored the efficacy of this compound analogs in various experimental settings:
| Study | Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| Compound A | MDA-MB-231 | 19.9 | MAGL Inhibition | |
| Compound B | OVCAR-3 | 31.5 | Apoptosis Induction | |
| Compound C | COV318 | 43.9 | Cell Cycle Arrest |
These findings illustrate the potential of structurally similar compounds in targeting cancer cells effectively.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(4-(furan-3-yl)benzyl)-1-(methylsulfonyl)piperidine-4-carboxamide and related analogs?
- Answer : Synthesis typically involves multi-step organic reactions, including:
- Amide coupling : Reaction of activated carboxylic acid derivatives (e.g., piperidine-4-carboxylic acid) with substituted benzylamines under coupling agents like HATU or EDCI .
- Sulfonylation : Introduction of the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Furan functionalization : Substitution at the benzyl position using furan-3-yl boronic acids under Suzuki-Miyaura coupling conditions .
- Critical optimization parameters : Solvent choice (e.g., DMF or dichloromethane), temperature control (0–25°C for sensitive steps), and purification via column chromatography or recrystallization .
Q. How is the structural integrity of this compound validated experimentally?
- Answer : Analytical characterization includes:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm aromatic protons (7.0–8.0 ppm for furan and benzyl groups) and aliphatic signals (2.5–4.0 ppm for piperidine and methylsulfonyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z ~417) .
- X-ray Crystallography : Determines bond angles, dihedral angles, and crystal packing (if crystalline derivatives are available) .
Advanced Research Questions
Q. What strategies are recommended to address rapid in vivo clearance observed in piperidine-4-carboxamide derivatives?
- Answer : Structural modifications to improve pharmacokinetics include:
- Linker optimization : Replacing the benzyl group with bulkier substituents (e.g., biphenyl or cyclohexyl) to reduce metabolic susceptibility .
- Bioisosteric replacement : Substituting the methylsulfonyl group with trifluoromethanesulfonyl to enhance metabolic stability .
- Prodrug approaches : Introducing hydrolyzable groups (e.g., ester or phosphate) to prolong half-life .
- In vivo studies : Pharmacokinetic profiling in rodent models with LC-MS/MS quantification of plasma concentrations .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperidine-4-carboxamides?
- Answer : Systematic approaches include:
- Target engagement assays : Use of cellular thermal shift assays (CETSA) or surface plasmon resonance (SPR) to verify direct binding to proposed targets (e.g., kinases) .
- Off-target profiling : Screening against panels of receptors/enzymes (e.g., Eurofins Cerep Panels) to identify selectivity issues .
- Dose-response validation : Replicating assays under standardized conditions (e.g., ATP concentrations in kinase assays) to confirm potency (IC) .
Q. What computational tools are effective for predicting the binding mode of this compound to kinase targets?
- Answer :
- Molecular docking : Software like AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., CDK2 or p38 MAPK) .
- Molecular dynamics simulations : GROMACS or AMBER to assess binding stability and conformational changes over 100-ns trajectories .
- Free-energy calculations : MM-GBSA or MM-PBSA to estimate binding affinities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
